3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core linked to a thiazole ring, which is further connected to a pyridine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C18H14N6O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H14N6O2S/c25-16(21-18-20-15(11-27-18)14-7-3-4-9-19-14)8-10-24-17(26)12-5-1-2-6-13(12)22-23-24/h1-7,9,11H,8,10H2,(H,20,21,25) |
InChI Key |
XKNBHSULAAWROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, which can be synthesized from o-phenylenediamine through a series of nitration, reduction, and cyclization reactions. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide precursor. Finally, the pyridine moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can alter cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide: shares similarities with other benzotriazinone and thiazole derivatives.
Benzotriazinone derivatives: These compounds often exhibit similar reactivity and can be used in analogous synthetic applications.
Thiazole derivatives: Compounds containing the thiazole ring are known for their biological activity and are commonly used in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound for further research and development.
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₃N₅O₂S
- Molecular Weight : 315.36 g/mol
Structure
The compound consists of two significant moieties:
- Benzotriazine : Known for its diverse pharmacological activities.
- Thiazole and Pyridine derivatives : Associated with various biological activities including anticancer and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds containing benzotriazine and thiazole moieties exhibit promising antimicrobial properties. A comparative study highlighted that similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi .
Anticancer Properties
The structure of the compound suggests potential anticancer activity due to the presence of the thiazole ring, which is often linked to antitumor effects. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanism involves:
- Inhibition of DNA synthesis : Benzotriazine derivatives can intercalate into DNA, disrupting replication.
- Interaction with cellular enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications in substituents on the thiazole or benzotriazine rings can significantly affect potency and selectivity against various biological targets .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of related benzotriazine compounds in vitro against several cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for different cell lines, suggesting significant anticancer potential .
Study 2: Antimicrobial Activity Assessment
In another study, derivatives similar to this compound were tested against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL, indicating strong antimicrobial activity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
